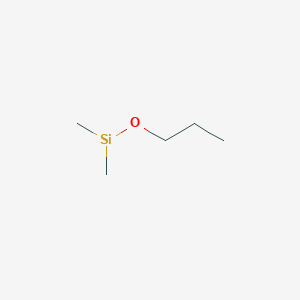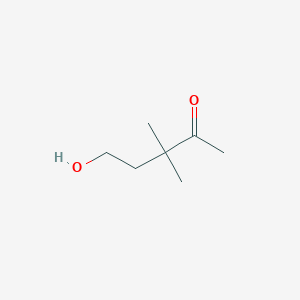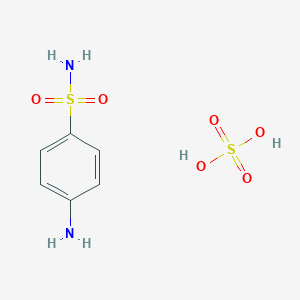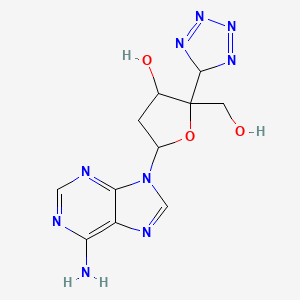
(R)-2'-Deoxy-4'-C-5H-tetrazol-5-yladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine, a naturally occurring nucleoside, but it contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of a deoxyribose sugar, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step involves the coupling of the modified sugar with an adenine base under acidic conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: The compound can be used to investigate the role of nucleosides in cellular processes and to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of ®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The tetrazole ring can interact with enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA and RNA polymerases. This can result in the termination of nucleic acid chains and the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside that lacks the tetrazole ring.
2’-Deoxy-5-azacytidine: Another nucleoside analog with a different modification on the sugar moiety.
Fludarabine: A synthetic nucleoside analog used in cancer therapy.
Uniqueness
®-2’-Deoxy-4’-C-5H-tetrazol-5-yladenosine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
64365-28-2 |
|---|---|
Fórmula molecular |
C11H13N9O3 |
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-(5H-tetrazol-5-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13N9O3/c12-8-7-9(14-3-13-8)20(4-15-7)6-1-5(22)11(2-21,23-6)10-16-18-19-17-10/h3-6,10,21-22H,1-2H2,(H2,12,13,14) |
Clave InChI |
DARTYHPJJPJLMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)C4N=NN=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


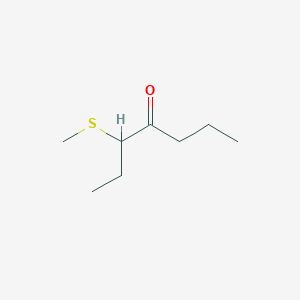

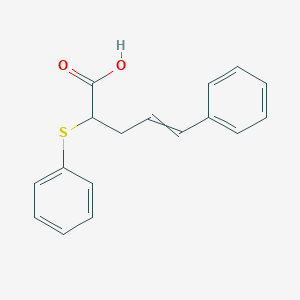
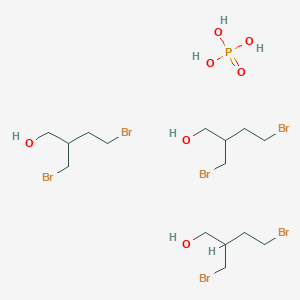

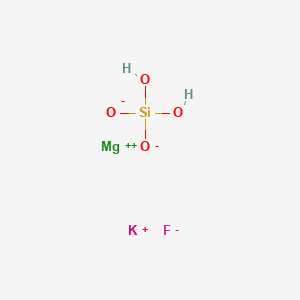
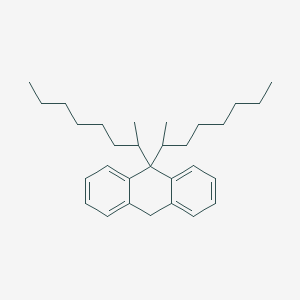
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

